molecular formula C22H24N2O4S B11491311 7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B11491311
M. Wt: 412.5 g/mol
InChI Key: KAYOJEPACCXDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonamide group and the phenoxyethyl side chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and phenol derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted sulfonamides.

Scientific Research Applications

7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core structure.

    Sulfonamides: Sulfamethoxazole and sulfasalazine are examples of sulfonamide-containing drugs.

Uniqueness

7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

4,8-dimethyl-2-oxo-N-(2-phenoxyethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-7-sulfonamide

InChI

InChI=1S/C22H24N2O4S/c1-15-13-21(25)24-11-6-9-18-16(2)20(14-19(15)22(18)24)29(26,27)23-10-12-28-17-7-4-3-5-8-17/h3-5,7-8,13-14,23H,6,9-12H2,1-2H3

InChI Key

KAYOJEPACCXDIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCCC3=C2C1=CC(=C3C)S(=O)(=O)NCCOC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.